(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

Catalog No.
S13695391
CAS No.
M.F
C11H11F4NO
M. Wt
249.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pen...

Product Name

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

IUPAC Name

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

InChI

InChI=1S/C11H11F4NO/c1-7(17)6-10(16,11(13,14)15)8-2-4-9(12)5-3-8/h2-5H,6,16H2,1H3/t10-/m0/s1

InChI Key

QUWJQIOOHXWLOP-JTQLQIEISA-N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)F)(C(F)(F)F)N

Isomeric SMILES

CC(=O)C[C@](C1=CC=C(C=C1)F)(C(F)(F)F)N

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one is a synthetic organic compound notable for its complex structure, which includes an amino group, a trifluoromethyl group, and a fluorophenyl substituent. This compound is categorized under organofluorine compounds due to the presence of fluorine atoms, which significantly influence its chemical properties and biological activity. The molecular formula for this compound is C12H14F3NOC_{12}H_{14}F_3NO, and it is recognized for its potential applications in medicinal chemistry and material sciences.

That are characteristic of amines and ketones:

  • Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
  • Reduction: The ketone functional group can be reduced to form alcohol derivatives.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common reagents used in these reactions include potassium permanganate (for oxidation), sodium borohydride (for reduction), and various alkylating agents for substitution reactions.

(4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one has been studied for its biological activity, particularly in relation to its interaction with enzymes and receptors. It may act as an inhibitor or modulator of specific biochemical pathways, making it a candidate for further research in pharmacology. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug development.

The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one typically involves several steps:

  • Formation of the Intermediate: Starting from 4-fluorobenzaldehyde, a suitable fluorinating agent is used to introduce the trifluoromethyl group.
  • Amination: The intermediate undergoes amination using an appropriate amine source under controlled conditions to introduce the amino group.
  • Final Cyclization: The final step involves cyclization to form the pentan-2-one structure through condensation and reduction reactions.

These methods highlight the importance of selecting appropriate reagents and conditions to achieve high yields and purity.

The compound finds various applications in:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biological Research: It is utilized in studies examining interactions with biological targets such as enzymes and receptors.
  • Industrial Chemistry: It contributes to the development of specialty chemicals with unique properties due to its fluorinated structure.

Interaction studies involving (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one focus on its binding affinity and inhibitory effects on specific enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. Preliminary research suggests that it may exhibit significant interactions with certain biological targets, warranting further investigation.

Several compounds share structural similarities with (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one:

Compound NameStructural FeaturesUnique Aspects
(4S)-4-amino-5,5,5-trifluoro-4-(4-methylphenyl)pentan-2-oneSimilar trifluoromethyl and amino groups; methyl instead of fluorine on phenylMethyl substitution alters electronic properties
(4S)-4-amino-5,5,5-trifluoro-4-(3-fluorophenyl)pentan-2-oneSimilar structure but with a different position of fluorine on phenylPositioning affects steric hindrance
(4S)-4-amino-5-fluoro-4-(phenyl)pentan-2-oneLacks trifluoromethyl group; only one fluorine on phenylLess lipophilic than the trifluorinated version

Uniqueness

The uniqueness of (4S)-4-amino-5,5,5-trifluoro-4-(4-fluorophenyl)pentan-2-one lies in its combination of a trifluoromethyl group and a fluorinated phenyl ring. This specific structural arrangement enhances its biological activity and stability compared to similar compounds without these features. The presence of multiple fluorine atoms contributes to increased lipophilicity and potential efficacy in therapeutic applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

249.07767662 g/mol

Monoisotopic Mass

249.07767662 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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